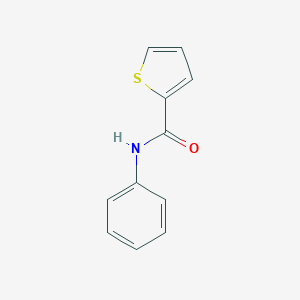

N-phenylthiophene-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

6846-13-5 |

|---|---|

Molecular Formula |

C11H9NOS |

Molecular Weight |

203.26 g/mol |

IUPAC Name |

N-phenylthiophene-2-carboxamide |

InChI |

InChI=1S/C11H9NOS/c13-11(10-7-4-8-14-10)12-9-5-2-1-3-6-9/h1-8H,(H,12,13) |

InChI Key |

WHWPJUQTGCHISO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Foundational & Exploratory

N-Phenylthiophene-2-Carboxamide: Basic Properties & Technical Guide

Executive Summary

N-Phenylthiophene-2-carboxamide (CAS: 6846-13-5) is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a bioisostere for benzamides and a precursor to complex pharmacophores. Its structural core—a thiophene ring coupled to a phenyl group via an amide linkage—confers unique electronic properties that are exploited in the development of VEGFR-2 inhibitors , antiviral agents (EV71) , and Combretastatin A-4 biomimetics .

This guide provides a rigorous technical analysis of its physicochemical profile, synthetic pathways, spectral characteristics, and biological applications, designed for researchers requiring actionable data for drug discovery and organic synthesis.

Chemical Identity & Physicochemical Profile

The molecule exhibits a planar geometry facilitating

| Property | Data |

| IUPAC Name | N-phenylthiophene-2-carboxamide |

| Common Synonyms | 2-Thiophenecarboxanilide; N-Phenyl-2-thiophenecarboxamide |

| CAS Number | 6846-13-5 |

| Molecular Formula | C |

| Molecular Weight | 203.26 g/mol |

| Physical State | Off-white to white crystalline solid |

| Melting Point | 142 – 146 °C |

| Solubility | Soluble in DMSO, DMF, CH |

| LogP (Predicted) | 2.81 ± 0.4 |

| H-Bond Donors/Acceptors | 1 Donor (NH) / 2 Acceptors (O, S) |

Synthetic Pathways

The synthesis of N-phenylthiophene-2-carboxamide is most efficiently achieved via nucleophilic acyl substitution. Two primary protocols are standard in research settings: the Acid Chloride Method (high yield, anhydrous conditions) and the Coupling Reagent Method (milder conditions, suitable for sensitive substrates).

Protocol A: Acid Chloride Route (Standard)

This method utilizes Thiophene-2-carbonyl chloride, generated in situ or purchased, reacting with aniline in the presence of a base.

Reagents:

-

Thiophene-2-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl

) (1.5 eq) or Oxalyl chloride -

Aniline (1.0 eq)

-

Triethylamine (Et

N) (1.2 eq) -

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve thiophene-2-carboxylic acid in anhydrous DCM. Add SOCl

dropwise at 0°C. Reflux for 2 hours until gas evolution (HCl/SO -

Coupling: Re-dissolve the acid chloride in DCM. Cool to 0°C.

-

Addition: Add a solution of aniline and Et

N in DCM dropwise over 30 minutes. The base neutralizes the HCl byproduct, driving the equilibrium forward. -

Workup: Stir at room temperature for 4–6 hours. Wash with 1M HCl (to remove unreacted aniline), saturated NaHCO

(to remove unreacted acid), and brine. -

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/EtOAc).

Synthetic Workflow Diagram

Figure 1: Two-step synthesis via acid chloride activation. The base (Et

Spectral Characterization

Accurate identification requires analysis of the amide linkage and the distinct splitting patterns of the thiophene ring.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Amide NH | 10.25 | Broad Singlet (s) | 1H | Exchangeable with D |

| Thiophene H-3 | 8.03 | Doublet of doublets (dd) | 1H | |

| Thiophene H-5 | 7.85 | Doublet of doublets (dd) | 1H | |

| Phenyl (Ortho) | 7.75 | Doublet (d) | 2H | |

| Phenyl (Meta) | 7.36 | Triplet (t) | 2H | |

| Thiophene H-4 | 7.22 | Doublet of doublets (dd) | 1H | |

| Phenyl (Para) | 7.10 | Triplet (t) | 1H |

Note: The Thiophene H-3 is typically the most deshielded ring proton due to the anisotropy of the adjacent carbonyl group.

Infrared Spectroscopy (FT-IR)

-

3280 – 3350 cm

: N-H stretching (Amide). -

3050 – 3100 cm

: C-H stretching (Aromatic/Thiophene). -

1645 – 1660 cm

: C=O stretching (Amide I band) – Diagnostic Peak. -

1530 – 1550 cm

: N-H bending (Amide II band).

Mass Spectrometry

-

ESI-MS (+ve mode):

204.05 -

Fragmentation: Loss of the phenyl group often yields a characteristic thiophene-acyl cation (

~111).

Biological & Pharmacological Potential[5]

The N-phenylthiophene-2-carboxamide scaffold is not merely a passive linker; it is an active pharmacophore. The sulfur atom in the thiophene ring acts as a bioisostere for the phenyl ring in benzamides but with altered lipophilicity and metabolic stability.

Key Therapeutic Areas

-

Anticancer (VEGFR-2 Inhibition): Derivatives substituted at the 3-position of the thiophene ring have shown nanomolar potency against Vascular Endothelial Growth Factor Receptor-2, inhibiting angiogenesis.

-

Antiviral Activity (EV71): N-benzyl derivatives of this scaffold inhibit Enterovirus 71 replication by interfering with viral capsid protein binding.

-

Tubulin Polymerization Inhibitors: The scaffold mimics the cis-stilbene core of Combretastatin A-4, disrupting microtubule formation in cancer cells.

Structure-Activity Relationship (SAR) Map

Figure 2: SAR analysis highlighting critical modification sites for pharmacological optimization.

Safety & Handling (SDS Summary)

While N-phenylthiophene-2-carboxamide is generally stable, it should be handled with standard chemical hygiene protocols.

-

GHS Classification:

-

Skin Irritation: Category 2.[1]

-

Eye Irritation: Category 2A.

-

STOT-SE: Category 3 (Respiratory irritation).

-

-

Handling: Use in a fume hood. Avoid inhalation of dust.[1][2][3][4]

-

Differentiation Alert: Do NOT confuse with N-phenylthiourea (PTC), which is highly toxic (fatal if swallowed). The carboxamide lacks the thiourea moiety responsible for extreme toxicity.

-

Storage: Store at room temperature (20-25°C), kept dry.

References

-

PubChem. N-phenylthiophene-2-carboxamide | C11H9NOS. National Library of Medicine. [Link]

-

Hawash, M., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. PMC. [Link]

-

Li, T., et al. (2024). Discovery of Novel Thiophene-3-Carboxamide Derivatives as Potential VEGFR-2 Inhibitors. Bioorganic Chemistry. [Link]

-

Wang, Y., et al. (2013). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Advances. [Link]

Sources

Technical Guide: N-Phenylthiophene-2-Carboxamide Molecular Architecture & Conformation

This technical guide provides an in-depth analysis of N-phenylthiophene-2-carboxamide (CAS: 6846-13-5), a critical scaffold in medicinal chemistry known for its bioisosteric properties and specific conformational preferences.

Executive Summary

N-phenylthiophene-2-carboxamide (N-PTC) represents a fundamental amide linkage between an electron-rich heteroaromatic ring (thiophene) and a lipophilic aromatic system (phenyl). It serves as a model system for studying chalcogen-bonding interactions (S···O) and restricted amide rotation. In drug discovery, this scaffold is a validated pharmacophore, acting as a bioisostere for benzamides while offering unique solubility and metabolic profiles. This guide details its structural energetics, validated synthesis protocols, and characterization standards.

Molecular Architecture & Electronic Properties

Core Structural Features

The molecule (

-

Thiophene Ring: An electron-rich, five-membered sulfur heterocycle.

-

Carboxamide Linker: A planar spacer providing hydrogen bond donor (NH) and acceptor (C=O) sites.

-

Phenyl Ring: A hydrophobic tail that dictates steric bulk and lipophilicity.

The "S···O" Conformational Lock

Unlike benzamides, thiophene-2-carboxamides exhibit a specific conformational preference driven by the sulfur atom.

-

Syn-Conformation (Preferred): The carbonyl oxygen and the thiophene sulfur atom typically adopt a syn (cis-like) orientation.

-

Mechanism: This is stabilized by a non-bonded S···O interaction (chalcogen bond) and Coulombic attraction between the partial positive charge on sulfur (

) and the partial negative charge on oxygen ( -

Orbital Interaction: A stabilizing

orbital overlap locks the thiophene ring coplanar with the amide group, increasing the rotational barrier compared to biphenyl analogs.

Amide Geometry

The amide bond (

Conformational Landscape & Energetics

The conformation of N-PTC is defined by two critical torsion angles:

- (Thiophene-Carbonyl): Determines the S···O distance.

- (Amide-Phenyl): Determines the twist of the phenyl ring relative to the amide plane.

Conformational Equilibrium Diagram

Figure 1: Conformational logic flow. The S···O interaction locks the thiophene-carbonyl bond, while steric repulsion forces the phenyl ring out of plane.

Key Insight: While the thiophene and amide groups are often coplanar, the N-phenyl ring typically twists out of the plane by 20–45° to relieve steric strain between the amide hydrogen and the phenyl ortho-hydrogens.

Validated Synthesis Protocol

Method: Schotten-Baumann Acylation (Acyl Chloride Route) Rationale: This method offers the highest yield and simplest purification for unfunctionalized amides compared to DCC coupling.

Reagents & Materials

-

Precursor A: Thiophene-2-carbonyl chloride (1.0 eq)

-

Precursor B: Aniline (1.0 eq)

-

Base: Triethylamine (TEA) or Pyridine (1.2 eq) - Scavenges HCl byproduct.

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Workflow

-

Preparation: Purge a round-bottom flask with

. Dissolve Aniline (10 mmol) and TEA (12 mmol) in dry DCM (20 mL). Cool to 0°C.[1][2] -

Addition: Add Thiophene-2-carbonyl chloride (10 mmol) dropwise over 15 minutes. Exothermic reaction control is critical to prevent impurities.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quench & Wash: Dilute with DCM. Wash sequentially with:

-

1M HCl (removes unreacted aniline).

-

Sat.

(removes unreacted acid). -

Brine.[1]

-

-

Crystallization: Dry over

, concentrate, and recrystallize from Ethanol/Water to yield colorless/white needles.

Synthesis Logic Diagram

Figure 2: Schotten-Baumann synthesis pathway for N-PTC.

Characterization & Data Specifications

To validate the structure, the following spectral signatures must be observed.

NMR Spectroscopy ( & )

-

Amide Proton (

): A broad singlet typically between -

Thiophene Protons: Distinct multiplets at

7.6 (H5), 7.8 (H3), and 7.2 (H4). H3 is often most deshielded due to the carbonyl anisotropy in the syn conformation.

Vibrational Spectroscopy (FT-IR)

| Functional Group | Wavenumber ( | Assignment |

| N-H Stretch | 3250 – 3350 | Medium, sharp (Amide A) |

| C=O Stretch | 1630 – 1660 | Strong (Amide I) - Lower freq. due to conjugation |

| N-H Bend | 1530 – 1560 | Medium (Amide II) |

| C-H (Thiophene) | 3080 – 3110 | Weak, aromatic C-H |

X-Ray Crystallography (XRD)

-

Crystal System: Typically Monoclinic or Triclinic.

-

Packing: Dominated by intermolecular N-H···O=C hydrogen bonds , forming infinite

or - -Stacking: Interactions between the electron-rich thiophene and electron-poor phenyl rings of adjacent molecules often stabilize the lattice.

Pharmacophore Applications

The N-PTC scaffold is a versatile building block in drug development:

-

Bioisosterism: The thiophene ring serves as a bioisostere for a phenyl ring. It is smaller (Van der Waals radius) and more lipophilic, often improving membrane permeability.

-

Metabolic Stability: The thiophene ring is susceptible to S-oxidation or ring-opening, offering a different metabolic clearance pathway compared to benzamides.

-

Target Classes:

-

Kinase Inhibitors: The amide motif mimics the ATP hinge-binding region.

-

Sodium Channel Blockers: Used in pain management research.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 766059, N-phenylthiophene-2-carboxamide. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Crystal Structure of N-phenylthiophene-2-carboxamide (Refcode: QOLPEN). CCDC Number 229146.[3] Retrieved from [Link]

-

International Journal of Molecular Sciences (2025). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis and Characterization. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes. Retrieved from [Link]

Sources

A Technical Guide to Elucidating the Mechanism of Action of N-phenylthiophene-2-carboxamide Derivatives: A Case Study in Tuberculosis Research

An in-depth technical guide on the core mechanism of action of N-phenylthiophene-2-carboxamide.

Introduction

The N-phenylthiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Its synthetic tractability and versatile structure allow for fine-tuning of its physicochemical properties, leading to the development of potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the experimental workflow used to determine the mechanism of action of a specific class of N-phenylthiophene-2-carboxamide derivatives: inhibitors of the InhA enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis.

This document is intended for researchers, scientists, and drug development professionals. It will not only outline the key experimental protocols but also delve into the scientific rationale behind each step, ensuring a comprehensive understanding of the process.

Part 1: Target Identification and Initial Validation

The first crucial step in elucidating the mechanism of action of any new compound is to identify its biological target. For the N-phenylthiophene-2-carboxamide derivatives active against M. tuberculosis, a common hypothesis was the inhibition of mycolic acid biosynthesis, a pathway essential for the integrity of the mycobacterial cell wall.

Whole-Cell Screening and Hypothesis Generation

Initial screening of a library of N-phenylthiophene-2-carboxamide derivatives would typically involve a whole-cell assay to determine the minimum inhibitory concentration (MIC) against M. tuberculosis. Compounds exhibiting potent anti-tubercular activity would then be prioritized for mechanism of action studies.

Target-Based Screening: The InhA Inhibition Assay

Based on the knowledge that many anti-tubercular drugs target the mycolic acid pathway, a logical next step is to test the active compounds against key enzymes in this pathway. InhA, an enoyl-acyl carrier protein reductase, is a well-validated target for drugs like isoniazid.

Experimental Protocol: InhA Inhibition Assay

-

Reagents and Materials:

-

Purified recombinant InhA enzyme

-

NADH (β-Nicotinamide adenine dinucleotide, reduced form)

-

DD-CoA (2-trans-dodecenoyl-Coenzyme A)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 1 mM EDTA)

-

N-phenylthiophene-2-carboxamide derivatives dissolved in DMSO

-

96-well microplate reader

-

-

Procedure:

-

To each well of a 96-well plate, add 50 µL of assay buffer.

-

Add 1 µL of the test compound at various concentrations (typically a serial dilution).

-

Add 25 µL of a solution containing InhA enzyme and NADH.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

-

Initiate the reaction by adding 25 µL of the DD-CoA substrate.

-

Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the rate of reaction and determine the IC50 value for each compound.

-

Causality Behind Experimental Choices:

-

NADH Absorbance: NADH has a characteristic absorbance at 340 nm, while its oxidized form, NAD+, does not. This property allows for a continuous, real-time measurement of enzyme activity.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) provides a quantitative measure of the compound's potency against the target enzyme, allowing for direct comparison between different derivatives.

Part 2: Biophysical Characterization of Compound-Target Interaction

While enzyme inhibition assays demonstrate that a compound can block the activity of a target, they do not directly prove a physical interaction. Biophysical techniques are employed to confirm binding and to quantify the binding affinity.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for studying the kinetics of molecular interactions in real-time.

Experimental Workflow: SPR Analysis

Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.

Data Presentation: Binding Kinetics

| Compound | ka (M⁻¹s⁻¹) | kd (s⁻¹) | KD (nM) |

| Derivative A | 1.5 x 10⁵ | 3.0 x 10⁻³ | 20 |

| Derivative B | 2.0 x 10⁵ | 8.0 x 10⁻³ | 40 |

Trustworthiness and Self-Validation:

-

The consistency of the dissociation constant (KD) determined by SPR with the IC50 value from the enzyme inhibition assay provides strong evidence that the compound's biological activity is due to its interaction with the target.

Part 3: Elucidating the Cellular Mechanism and Signaling Pathway

Confirmation of target engagement within the complex environment of a living cell is a critical step. This involves demonstrating that the compound's effects on the cell are a direct result of its interaction with the intended target.

Target Engagement in M. tuberculosis

A common method to assess target engagement in bacteria is to overexpress the target enzyme. If the compound's activity is on-target, overexpression of the target should lead to increased resistance to the compound.

Experimental Protocol: InhA Overexpression

-

Construct Generation: Clone the inhA gene into an inducible expression vector.

-

Transformation: Introduce the vector into M. tuberculosis.

-

Induction: Grow the transformed bacteria in the presence of an inducer (e.g., tetracycline) to overexpress InhA.

-

MIC Determination: Determine the MIC of the N-phenylthiophene-2-carboxamide derivative against the InhA-overexpressing strain and a control strain.

-

Analysis: A significant increase in the MIC for the overexpressing strain indicates that the compound is acting on-target.

Downstream Effects: Mycolic Acid Synthesis Inhibition

To confirm that InhA inhibition leads to the expected downstream effect, the impact on mycolic acid synthesis can be measured directly.

Experimental Workflow: Mycolic Acid Synthesis Assay

Caption: Workflow for Mycolic Acid Synthesis Inhibition Assay.

Conclusion

The elucidation of the mechanism of action of N-phenylthiophene-2-carboxamide derivatives as InhA inhibitors provides a clear example of a structured and logical approach to drug discovery research. Through a combination of enzymatic, biophysical, and cellular assays, a compelling case can be built for a compound's mechanism of action. This multi-faceted approach not only validates the primary target but also provides crucial insights into the downstream consequences of target engagement, ultimately guiding the development of more effective therapeutic agents.

References

-

Title: Discovery of a Novel Series of N-Phenylthiophene-2-carboxamides as Potent Inhibitors of Mycobacterium tuberculosis InhA Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Structure-Activity Relationships of Thiophene-2-carboxamide Derivatives as Potent InhA Inhibitors Source: European Journal of Medicinal Chemistry URL: [Link]

-

Title: Biophysical Techniques for the Study of Drug-Target Interactions Source: Nature Reviews Drug Discovery URL: [Link]

Methodological & Application

experimental procedure for N-phenylthiophene-2-carboxamide synthesis

Application Note & Experimental Protocol

Abstract & Scope

This Application Note details a robust, scalable protocol for the synthesis of N-phenylthiophene-2-carboxamide (CAS: 6846-13-5). This scaffold is a critical bioisostere of benzamide in medicinal chemistry, widely utilized in the development of VEGFR-2 inhibitors, antifungal agents, and sodium channel blockers.

While direct coupling using reagents like EDC/HOBt is possible, this guide prioritizes the Acid Chloride Method via Thionyl Chloride (

Strategic Protocol Design

The Mechanistic Logic

The synthesis proceeds via a Nucleophilic Acyl Substitution .

-

Activation: Thiophene-2-carboxylic acid is converted to the highly electrophilic thiophene-2-carbonyl chloride. The thiophene ring is electron-rich (excessive

-system), making the carbonyl carbon less electrophilic than in benzoyl chloride; thus, complete conversion to the acid chloride is crucial before adding the amine. -

Amidation: The nucleophilic nitrogen of aniline attacks the carbonyl carbon. A base (Triethylamine) is employed to neutralize the generated HCl, driving the equilibrium forward and preventing the protonation of the aniline, which would render it non-nucleophilic.

Key Reaction Parameters

-

Solvent Choice: Dichloromethane (DCM) is selected for its excellent solubility profile for both the acid chloride and the final amide, while allowing easy aqueous workup.

-

Stoichiometry: A slight excess of aniline (1.1 eq) is not recommended here; instead, we use a slight excess of the acid chloride (1.1 eq) or exact stoichiometry. Unreacted acid chloride hydrolyzes to the water-soluble acid during workup, whereas removing unreacted aniline requires acidic washes which can sometimes trap the product if it has basic side chains (though not an issue for this specific target, it is good practice).

Materials & Equipment

Reagents Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Purity Grade |

| Thiophene-2-carboxylic acid | 128.15 | 1.0 | Starting Material | >98% |

| Thionyl Chloride ( | 118.97 | 3.0 | Chlorinating Agent | ReagentPlus |

| Aniline | 93.13 | 1.0 | Nucleophile | ACS Reagent |

| Triethylamine ( | 101.19 | 1.5 | Base / Scavenger | >99% |

| Dichloromethane (DCM) | 84.93 | Solvent | Reaction Medium | Anhydrous |

| DMF | 73.09 | Cat. | Catalyst | Anhydrous |

Equipment

-

100 mL Round Bottom Flask (2-neck)

-

Reflux Condenser with

drying tube or -

Magnetic Stirrer & Hotplate

-

Rotary Evaporator[1]

-

Separatory Funnel (250 mL)

Experimental Procedure (Step-by-Step)

Phase 1: Activation (Synthesis of Acid Chloride)

Note: If using commercial Thiophene-2-carbonyl chloride, skip to Phase 2.

-

Setup: In a dry 100 mL round bottom flask equipped with a stir bar, suspend Thiophene-2-carboxylic acid (1.28 g, 10.0 mmol) in anhydrous DCM (20 mL).

-

Catalysis: Add 1-2 drops of anhydrous DMF . This forms the Vilsmeier-Haack reagent intermediate, significantly accelerating the reaction.

-

Chlorination: Add Thionyl Chloride (2.18 mL, 30.0 mmol) dropwise at room temperature.

-

Caution: Evolution of

and

-

-

Reflux: Heat the mixture to reflux (approx. 45°C) for 2–3 hours. The solution should become clear, indicating consumption of the starting acid.

-

Concentration: Cool to room temperature. Remove the solvent and excess

under reduced pressure (rotary evaporator).-

Tip: Add a small amount of dry Toluene and re-evaporate (azeotropic removal) to ensure all traces of

are removed. Result: Yellow/brown oil or semi-solid (Thiophene-2-carbonyl chloride).

-

Phase 2: Amidation (Coupling)

-

Preparation: Redissolve the crude acid chloride from Phase 1 in anhydrous DCM (15 mL) under nitrogen atmosphere.

-

Nucleophile Prep: In a separate flask, dissolve Aniline (0.93 g, 10.0 mmol) and Triethylamine (2.1 mL, 15.0 mmol) in DCM (10 mL).

-

Addition: Cool the acid chloride solution to 0°C (ice bath). Add the Aniline/Base solution dropwise over 10 minutes.

-

Observation: A white precipitate (Triethylamine hydrochloride) will form immediately.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

Phase 3: Workup & Purification

-

Quench: Pour the reaction mixture into a separatory funnel containing Water (50 mL).

-

Phase Separation: Shake and separate the organic layer.

-

Acid Wash: Wash the organic layer with 1M HCl (2 x 30 mL).

-

Purpose: Removes unreacted aniline and amine base.

-

-

Base Wash: Wash the organic layer with Sat.

(2 x 30 mL).-

Purpose: Removes any hydrolyzed thiophene-2-carboxylic acid.

-

-

Drying: Wash with Brine (30 mL), dry over anhydrous

, filter, and concentrate in vacuo. -

Crystallization: The crude solid is usually pure enough. If necessary, recrystallize from Ethanol/Water (9:1) or Toluene/Hexane .

Visualization of Workflow

Figure 1: Step-by-step synthetic workflow for the acid chloride route.

Figure 2: Simplified mechanistic pathway of the amidation reaction.

Characterization & Quality Control

Upon isolation, the product should be a white to off-white solid.

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | |

| Melting Point | 142 – 146 °C | Lit.[2] value [1] |

| Yield | 85 – 95% | Typical for acid chloride route |

| 1H NMR (DMSO-d6) | Diagnostic NH singlet > 10 ppm | |

| MS (ESI) | [M+H]+ = 204.05 | Calc MW: 203.26 |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure all glassware is flame-dried; use fresh anhydrous DCM. Ensure SOCl2 is removed completely before adding amine. |

| Oil instead of Solid | Impurities / Solvent entrapment | Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. |

| Starting Material in NMR | Incomplete Activation | Increase reflux time with SOCl2; ensure DMF catalyst is fresh. |

| Dark Coloration | Oxidation of Aniline | Distill aniline before use if it appears brown/red. Run reaction under Nitrogen.[3] |

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 766059, N-phenylthiophene-2-carboxamide. Retrieved from [Link]

-

Hawash, M., et al. (2022).[4] Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics. PMC. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Schotten-Baumann Reaction Mechanism and Applications. Retrieved from [Link]

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: N-Phenylthiophene-2-Carboxamide & Derivatives

In Vitro Anticancer Assay Protocols: Cytotoxicity & Mechanistic Profiling[1][2][3][4][5]

Introduction & Scientific Context

The N-phenylthiophene-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the pharmacophore for anticancer agents targeting protein tyrosine phosphatases (e.g., PTP1B), kinases (e.g., VEGFR-2), or tubulin polymerization dynamics. Derivatives of this scaffold often function as microtubule destabilizing agents , mimicking the binding mode of Combretastatin A-4 at the colchicine site, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

This application note provides a rigorous, standardized workflow for evaluating the anticancer potential of N-phenylthiophene-2-carboxamide and its substituted analogs. It moves beyond simple "recipe" instructions to explain the critical quality attributes (CQAs) required for reproducible data in drug discovery.

Compound Management & Preparation

Objective: Ensure consistent solubility and prevent precipitation-induced false positives (a common artifact with hydrophobic thiophene scaffolds).

2.1. Physicochemical Properties[1][2]

-

Molecular Weight: ~203.26 g/mol (Parent)

-

Lipophilicity (LogP): ~2.8 (Moderate to High)

-

Solubility: Poor in water; soluble in Dimethyl Sulfoxide (DMSO).

2.2. Stock Solution Protocol

-

Solvent Choice: Use anhydrous DMSO (Grade: Cell Culture Tested,

99.9%). -

Concentration: Prepare a 10 mM or 20 mM master stock. Avoid higher concentrations (e.g., 100 mM) unless solubility is empirically verified, as thiophene-carboxamides can crash out upon freeze-thaw cycles.

-

Storage: Aliquot into amber glass vials (hydrophobic compounds can adsorb to some plastics). Store at -20°C. Do not freeze-thaw more than 3 times.

2.3. Working Solutions (The "0.5% Rule")

To prevent solvent toxicity from masking drug effects, the final DMSO concentration in the cell culture well must never exceed 0.5% (v/v) , with 0.1% being the gold standard.

-

Step A: Dilute stock 1:100 in media to create a 2X or 10X intermediate.

-

Step B: Check for turbidity/crystals under a microscope.[3] If crystals form, sonicate or warm to 37°C. If precipitation persists, the compound is not bioavailable.

Primary Screening: MTT Cytotoxicity Assay

Objective: Determine the IC

3.1. Experimental Logic

The MTT assay relies on mitochondrial succinate dehydrogenase to convert yellow tetrazolium salt into purple formazan. Since thiophene derivatives may target mitochondria (depolarization), it is crucial to validate hits with a secondary non-metabolic assay (e.g., SRB or Crystal Violet) if results are ambiguous.

3.2. Microplate Layout & Controls

Design your 96-well plate to include:

-

Blank (B): Media only (no cells).

-

Vehicle Control (VC): Cells + DMSO (matched to highest drug %DMSO).

-

Positive Control (PC): Doxorubicin (1 µM) or Combretastatin A-4 (if suspecting tubulin mechanism).

-

Test Compound (TC): 8-point serial dilution (e.g., 100 µM

0.01 µM).

3.3. Detailed Protocol

-

Seeding:

-

Harvest cells (e.g., MCF-7, HepG2, or A375) in the exponential growth phase.

-

Seed 3,000 - 5,000 cells/well in 100 µL media.

-

Critical: Allow 24 hours for attachment. Treating floating cells yields high variability.

-

-

Treatment:

-

Remove old media (optional, but recommended to remove metabolic waste).

-

Add 100 µL fresh media containing 2X compound concentration OR add 100 µL media + 1 µL compound stock (if using digital dispensing).

-

Incubate for 48 or 72 hours at 37°C, 5% CO

.

-

-

Readout:

-

Add 10 µL MTT Reagent (5 mg/mL in PBS).

-

Incubate 3-4 hours until purple precipitate is visible.

-

Solubilize formazan with 100 µL DMSO or SDS-HCl.

-

Read Absorbance at 570 nm (Reference: 630 nm).

-

3.4. Data Analysis

Calculate % Viability:

Secondary Profiling: Mechanism of Action

If the compound shows IC

4.1. Workflow Diagram (Graphviz)

This diagram illustrates the decision tree for evaluating the compound.

Caption: Decision matrix for evaluating thiophene-carboxamide derivatives, prioritizing hits with sub-10 µM potency for flow cytometry analysis.

4.2. Protocol: Cell Cycle Analysis (Propidium Iodide)

Rationale: Many N-phenylthiophene-2-carboxamide derivatives act as tubulin inhibitors. This results in cells failing to segregate chromosomes, accumulating in the G2/M phase (4N DNA content).

-

Treatment: Treat

cells with the compound at 1x and 2x IC -

Harvest: Trypsinize cells. Crucial: Collect the floating media too (contains detached mitotic/dead cells).

-

Fixation (Critical Step):

-

Staining:

-

Wash fixed cells with PBS to remove ethanol.[5]

-

Resuspend in 500 µL PI/RNase Staining Buffer (PBS + 50 µg/mL Propidium Iodide + 100 µg/mL RNase A).

-

Incubate 30 mins at 37°C in dark.

-

-

Acquisition:

-

Flow Cytometer (e.g., BD FACSCanto/LSR).

-

Linear Scale on FL2-A (Area) and FL2-W (Width) to exclude doublets.

-

Expected Result: Increase in G2/M peak (right side of histogram) compared to DMSO control.

-

Data Reporting & Interpretation

5.1. Summary Table Template

Use this structure to report your findings in lab notebooks or manuscripts.

| Compound ID | Cell Line | IC | Cell Cycle Effect | Apoptosis (Annexin V+) |

| Parent | MCF-7 | 25.4 | No significant arrest | < 5% |

| Derivative A | MCF-7 | 2.1 | G2/M Arrest (45%) | 35% (Late Apop) |

| Derivative B | HepG2 | 5.8 | G0/G1 Arrest | 12% (Early Apop) |

| Doxorubicin | MCF-7 | 0.5 | S-phase Arrest | > 60% |

5.2. Troubleshooting Guide

-

High Background in MTT: Ensure you wash cells with PBS if the compound is colored. Thiophene derivatives can sometimes have intrinsic absorbance.

-

Precipitation in Wells: Check the 100 µM well under 40x objective. If "needles" are visible, the toxicity is likely physical (bursting cells) rather than biochemical.

-

G2/M vs. Doublets: In flow cytometry, a G2/M cell has 4N DNA.[6] Two G1 cells stuck together also have 2N+2N=4N. Use Pulse Width (FL2-W) analysis to gate out sticky doublets, or you will overestimate the drug's efficacy.

References

-

BenchChem. (2025).[4][6] Application Notes and Protocols for Thiophene-2-Carboxamide Derivatives in Anticancer Assays.Link

-

Gulipalli, K. C., et al. (2019).[2] "Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies." Russian Journal of General Chemistry, 89(7), 1502–1512.[2] Link

-

Al-Wahaibi, L. H., et al. (2023). "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation." Molecules (MDPI). Link[4]

-

Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide protocol.[5][6][8]Link

-

ATCC. (n.d.). MTT Cell Proliferation Assay Protocol.[4][3]Link[3]

Sources

- 1. ptacts.uspto.gov [ptacts.uspto.gov]

- 2. researchgate.net [researchgate.net]

- 3. atcc.org [atcc.org]

- 4. benchchem.com [benchchem.com]

- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Comprehensive Guide to Cell-Based Assays for Assessing the Cytotoxicity of N-phenylthiophene-2-carboxamide Derivatives

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-phenylthiophene-2-carboxamide scaffold is a significant pharmacophore in modern medicinal chemistry. Derivatives of this core structure have demonstrated a wide array of biological activities, with a growing body of research highlighting their potential as anticancer agents.[1][2] The cytotoxic and antiproliferative effects of these compounds are often linked to diverse mechanisms of action, including the induction of apoptosis, inhibition of key signaling proteins, and cell cycle arrest.[2]

A thorough and precise evaluation of the cytotoxic potential of novel N-phenylthiophene-2-carboxamide derivatives is a cornerstone of the drug discovery process.[3][4] In vitro cytotoxicity assays serve as a critical initial step to screen compound libraries, elucidate mechanisms of cell death, and prioritize promising candidates for further preclinical development.[4][5]

This guide, designed for researchers and drug development professionals, provides a comprehensive overview and detailed protocols for a multi-tiered approach to assessing the cytotoxicity of these novel compounds. We will progress from foundational considerations and primary screening to more in-depth mechanistic studies, ensuring a robust and reliable characterization of a compound's cellular impact.

Chapter 1: Foundational Considerations for Cytotoxicity Testing

Compound Handling and Preparation

The reliability of any cytotoxicity data begins with the proper handling of the test compound. N-phenylthiophene-2-carboxamide derivatives are often sparingly soluble in aqueous solutions.

-

Solubilization: Dimethyl sulfoxide (DMSO) is a commonly used solvent for dissolving these compounds for in vitro assays.[6] It is crucial to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

-

Vehicle Control: A critical aspect of experimental design is the inclusion of a vehicle control.[7] This consists of treating cells with the highest concentration of DMSO used in the experiment (typically ≤ 0.5%) to account for any solvent-induced cytotoxicity.[6] DMSO itself can be cytotoxic at higher concentrations and longer exposure times, so its final concentration in the cell culture medium should be kept to a minimum, ideally below 0.5%.[6][8][9]

-

Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided by preparing small aliquots.

Cell Line Selection and Culture

The choice of cell lines is paramount and should be guided by the therapeutic goal of the drug discovery program.[10][11]

-

Diversity: For a broad-based anticancer screening, a panel of cell lines from different cancer types is recommended.[12][13] The NCI-60 panel, for instance, provides a well-characterized set of human tumor cell lines.[11][12]

-

Relevance: If the N-phenylthiophene-2-carboxamide derivative is being developed for a specific cancer, it is logical to select cell lines derived from that malignancy. For example, for breast cancer research, cell lines such as MCF-7 and MDA-MB-231 are commonly used.[5][14]

-

Genotypic and Phenotypic Characterization: The unique genetic and phenotypic makeup of each cell line can significantly influence its response to a drug.[10][11] Understanding the status of key genes (e.g., p53, EGFR) in the chosen cell lines can provide valuable mechanistic insights.

-

Culture Conditions: Consistent and standardized cell culture practices are essential for reproducibility. This includes using the recommended growth medium and supplements, maintaining a consistent cell passage number, and regularly testing for mycoplasma contamination. A plating density of 5,000-20,000 cells per well in a 96-well plate is a common starting point for many assays.[15]

Chapter 2: Primary Cytotoxicity Screening: Cell Viability Assays

The initial assessment of a compound's cytotoxicity is often performed using a cell viability assay. These assays measure a parameter associated with a healthy, metabolically active cell population.[16]

Principle of Metabolic Assays (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17] The central principle of this assay is the enzymatic reduction of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active cells.[17] The amount of formazan produced is directly proportional to the number of viable cells.[17]

Detailed Protocol: MTT Assay

This protocol is adapted for adherent cells grown in a 96-well plate.[18]

Materials:

-

N-phenylthiophene-2-carboxamide derivative stock solution (in DMSO)

-

Selected cancer cell lines

-

Complete cell culture medium

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[18]

-

96-well flat-bottom plates

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-phenylthiophene-2-carboxamide derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and untreated control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[18] Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.[18]

-

Solubilization: Carefully aspirate the MTT solution. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[18]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Interpretation and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. It represents the concentration required to inhibit cell viability by 50%.[3][16]

Calculation:

-

Normalize Data: Convert the raw absorbance data to percentage viability relative to the untreated control cells (which represent 100% viability).[19]

-

Dose-Response Curve: Plot the percentage viability against the logarithm of the compound concentration. This typically generates a sigmoidal curve.[19][20]

-

IC50 Calculation: Use non-linear regression analysis to fit the data to a four-parameter logistic equation to determine the IC50 value.[20][21] Software such as GraphPad Prism or specialized Excel add-ins can be used for this analysis.[19][20][22]

Example Data Presentation:

| Cell Line | N-phenylthiophene-2-carboxamide Derivative (IC50 in µM) | Doxorubicin (Positive Control) (IC50 in µM) |

|---|---|---|

| MCF-7 | 12.5 ± 1.5 | 0.8 ± 0.1 |

| A549 | 25.3 ± 2.1 | 1.2 ± 0.2 |

| HeLa | 18.9 ± 1.9 | 1.0 ± 0.1 |

Workflow Diagram

Caption: A streamlined workflow for assessing cell viability using the MTT assay.

Chapter 3: Differentiating Mechanisms of Cell Death

While the MTT assay provides valuable information on overall cell viability, it does not distinguish between different modes of cell death, such as apoptosis and necrosis. A comprehensive cytotoxicity profile requires assays that can elucidate the underlying mechanisms.

Measuring Membrane Integrity: Lactate Dehydrogenase (LDH) Assay

Principle: The LDH assay is a cytotoxicity assay that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[23][24] This release is a hallmark of necrosis. The assay measures the enzymatic activity of LDH in the cell culture supernatant.[23] LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (like WST) into a colored formazan product.[23][25] The amount of formazan is directly proportional to the number of lysed cells.[24]

Detailed Protocol: LDH Assay Materials:

-

LDH cytotoxicity assay kit (containing lysis solution, reaction mix, and stop solution)

-

Treated cell culture supernatants

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare Controls: In a 96-well plate, set up the following controls in triplicate:

-

Collect Supernatants: After treating cells with the N-phenylthiophene-2-carboxamide derivative for the desired time, centrifuge the plate (if using suspension cells) and carefully transfer the supernatant to a new 96-well plate.

-

Assay Reaction: Add the LDH reaction mix to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add the stop solution to each well.

-

Absorbance Reading: Measure the absorbance at 490 nm.

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Test Sample - Low Control) / (High Control - Low Control)] * 100

Detecting Apoptosis: Caspase-Glo® 3/7 Assay

Principle: A key event in the apoptotic cascade is the activation of executioner caspases, such as caspase-3 and caspase-7.[26] The Caspase-Glo® 3/7 assay is a homogeneous, luminescent assay that measures the activity of these caspases.[27] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) and a thermostable luciferase.[27] When added to cells, the reagent lyses the cells and the active caspases cleave the substrate, releasing aminoluciferin. This is then used by the luciferase to generate a "glow-type" luminescent signal that is proportional to the amount of caspase activity.[27]

Detailed Protocol: Caspase-Glo® 3/7 Assay [28] Materials:

-

Caspase-Glo® 3/7 Assay System

-

White-walled 96-well plates (for luminescence assays)

-

Treated cells

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the test compound as described for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

"Add-Mix-Measure": Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well.[27]

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Reading: Measure the luminescence using a luminometer.

Visualizing Apoptosis and Necrosis: Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay provides a powerful method to distinguish between different cell populations.[29]

-

Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[29][30] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to identify early apoptotic cells.[30]

-

Propidium Iodide (PI): PI is a fluorescent dye that intercalates with DNA. It cannot cross the intact membrane of live or early apoptotic cells. However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[30]

By using both stains, cells can be categorized as:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

Detailed Protocol: Annexin V/PI Staining [29][31][32] Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Treated cells

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the compound. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Gently mix and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[31]

Apoptosis Signaling Pathway

Caption: Simplified intrinsic apoptosis pathway targeted by many anticancer compounds.

Chapter 4: Data Analysis and Interpretation

Integrating Data from Multiple Assays

A single assay provides only one piece of the puzzle. By integrating data from multiple assays, a more complete picture of a compound's cytotoxic profile emerges.

Example Integrated Data Summary:

| Compound Conc. | % Viability (MTT) | % Cytotoxicity (LDH) | % Apoptosis (Caspase-3/7) |

|---|---|---|---|

| 0 µM (Control) | 100% | 0% | 100% (Relative Luminescence) |

| IC50/2 | 75% | 5% | 250% |

| IC50 | 50% | 10% | 500% |

| IC50*2 | 25% | 15% | 400% (potential downturn due to cell loss) |

This integrated data suggests that the compound primarily induces apoptosis (high caspase activity) with minimal necrosis (low LDH release) at its IC50 concentration.

Statistical Considerations

-

Replicates: All experiments should be performed with technical triplicates and should be repeated in at least three independent biological experiments.

-

Controls: Always include untreated, vehicle, and positive controls in every assay. A positive control for cytotoxicity could be a known anticancer drug like doxorubicin.

-

Significance: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine if the observed effects are statistically significant.

Conclusion

The systematic evaluation of N-phenylthiophene-2-carboxamide derivatives using a multi-assay approach is essential for a comprehensive understanding of their cytotoxic potential. By starting with a robust cell viability screen like the MTT assay and progressing to mechanistic assays such as LDH, caspase activity, and Annexin V/PI staining, researchers can build a detailed profile of a compound's cellular effects. This layered approach, grounded in sound experimental design and data analysis, is fundamental to identifying and advancing promising new therapeutic candidates in the field of oncology.

References

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

-

Caspase-Glo® 3/7 Assay for Apoptosis Detection. (2022, November 4). Biocompare. Retrieved from [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Bio-protocol. Retrieved from [Link]

-

Moravec, R., & Riss, T. (2003). CASPASE-GLO™ 3/7 ASSAY: USE FEWER CELLS AND SPEND LESS TIME WITH THIS HOMOGENEOUS ASSAY. Semantic Scholar. Retrieved from [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). Cellistic. Retrieved from [Link]

-

How to calculate IC50. (n.d.). Science Gateway. Retrieved from [Link]

-

How to calculate IC50 for my dose response? (2016, October 4). ResearchGate. Retrieved from [Link]

-

How to compute EC50 C50 in Dose Response fitting. (2022, December 21). OriginLab. Retrieved from [Link]

-

Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (n.d.). Bentham Science Publisher. Retrieved from [Link]

-

Cancer Cell Lines for Drug Discovery and Development. (n.d.). AACR Journals. Retrieved from [Link]

-

Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025, August 22). YouTube. Retrieved from [Link]

-

Cancer Cell Line Screening: A Compass for Drug Discovery. (n.d.). Crown Bioscience. Retrieved from [Link]

-

Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025, December 10). ResearchGate. Retrieved from [Link]

-

Cytotoxicity Assays. (n.d.). Life Science Applications. Retrieved from [Link]

-

Three Steps for Setting up a Drug Screening Assay. (2025, February 19). Bitesize Bio. Retrieved from [Link]

-

LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). OZ Biosciences. Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). ResearchGate. Retrieved from [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA). Retrieved from [Link]

-

How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? (2017, May 8). ResearchGate. Retrieved from [Link]

-

LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved from [Link]

-

Investigating the mode of action and antileishmanial activity of 5-nitrothiophene-2-carboxamides. (n.d.). Durham E-Theses. Retrieved from [Link]

-

Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025, August 10). PMC. Retrieved from [Link]

-

Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Keyence. Retrieved from [Link]

-

MTT assay DMSO vehicle? (2022, July 21). ResearchGate. Retrieved from [Link]

-

Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. Retrieved from [Link]

-

Assessment of Cytotoxicity of Dimethyl Sulfoxide in Human Hematopoietic Tumor Cell Lines. (n.d.). Iranian Journal of Blood and Cancer. Retrieved from [Link]

-

N-phenylthiophene-2-carboxamide. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. opentrons.com [opentrons.com]

- 5. researchgate.net [researchgate.net]

- 6. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benthamscience.com [benthamscience.com]

- 11. researchgate.net [researchgate.net]

- 12. aacrjournals.org [aacrjournals.org]

- 13. blog.crownbio.com [blog.crownbio.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. bitesizebio.com [bitesizebio.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. broadpharm.com [broadpharm.com]

- 19. clyte.tech [clyte.tech]

- 20. Star Republic: Guide for Biologists [sciencegateway.org]

- 21. researchgate.net [researchgate.net]

- 22. youtube.com [youtube.com]

- 23. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 24. scientificlabs.co.uk [scientificlabs.co.uk]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. semanticscholar.org [semanticscholar.org]

- 27. promega.com [promega.com]

- 28. biocompare.com [biocompare.com]

- 29. bio-protocol.org [bio-protocol.org]

- 30. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 31. Annexin V Staining Protocol [bdbiosciences.com]

- 32. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

Troubleshooting & Optimization

Technical Support Center: N-phenylthiophene-2-carboxamide Synthesis

Welcome to the technical support center for the synthesis of N-phenylthiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of N-phenylthiophene-2-carboxamide, providing explanations for the underlying causes and actionable solutions.

Problem 1: My reaction yields are consistently low, and TLC analysis shows multiple spots in addition to the product.

Low yields and the presence of multiple byproducts are common hurdles in the synthesis of N-phenylthiophene-2-carboxamide. The root cause often depends on the chosen synthetic route. Let's break down the possibilities for the two most common methods.

Route A: Acylation of Aniline with Thiophene-2-carbonyl chloride

This is a direct and often rapid method, but its success hinges on controlling the reactivity of the starting materials.

-

Potential Cause 1: Diacylation of Aniline. Aniline, being a primary amine, can react with two equivalents of thiophene-2-carbonyl chloride to form the diacylated side product, N,N-bis(thiophen-2-ylcarbonyl)aniline. This is more likely to occur if there is a localized excess of the acyl chloride during the addition.

-

Mitigation Strategy:

-

Slow, controlled addition: Add the thiophene-2-carbonyl chloride solution dropwise to the solution of aniline at a low temperature (e.g., 0 °C) to maintain a low concentration of the acylating agent.

-

Stoichiometry: Use a slight excess of aniline (e.g., 1.1 equivalents) to ensure the complete consumption of the thiophene-2-carbonyl chloride.

-

-

-

Potential Cause 2: Hydrolysis of Thiophene-2-carbonyl chloride. Thiophene-2-carbonyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup, solvent, or reagents. This will lead to the formation of thiophene-2-carboxylic acid, which will not react with aniline under these conditions.

-

Mitigation Strategy:

-

Anhydrous conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Fresh reagents: Use freshly opened or properly stored anhydrous solvents and reagents.

-

-

Route B: Amide Coupling of Thiophene-2-carboxylic acid and Aniline using Coupling Agents (e.g., DCC/HOBt or EDC/HOBt)

Coupling agents offer a milder alternative to acyl chlorides but come with their own set of potential side reactions.

-

Potential Cause 1: Formation of N-acylurea. When using carbodiimide coupling agents like Dicyclohexylcarbodiimide (DCC), the activated carboxylic acid can rearrange to form a stable N-acylurea byproduct, which is unreactive and can be difficult to remove.[1]

-

Mitigation Strategy:

-

Use of additives: The addition of 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt reacts with the activated carboxylic acid to form an active ester intermediate, which is more reactive towards the amine and less prone to rearranging into the N-acylurea.[2][3]

-

Choice of carbodiimide: If the N-acylurea is particularly difficult to remove, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting urea byproduct is water-soluble and can be easily removed during the aqueous work-up.

-

-

-

Potential Cause 2: Incomplete Activation of the Carboxylic Acid. The efficiency of the coupling reaction depends on the complete activation of the thiophene-2-carboxylic acid by the coupling agent.

-

Mitigation Strategy:

-

Pre-activation: Stir the thiophene-2-carboxylic acid with the coupling agent and HOBt for a short period (e.g., 15-30 minutes) before adding the aniline. This ensures the formation of the active ester intermediate.

-

Reaction conditions: Ensure the reaction temperature is appropriate. While many coupling reactions proceed well at room temperature, some may require gentle heating.

-

-

Problem 2: I have an unexpected peak in my 1H NMR spectrum, and the mass spectrometry data shows a mass higher than my product.

This scenario often points to the formation of a diacylated byproduct.

-

Likely Culprit: N,N-bis(thiophen-2-ylcarbonyl)aniline.

-

Mechanism of Formation: This side product arises from the reaction of the initially formed N-phenylthiophene-2-carboxamide with another molecule of thiophene-2-carbonyl chloride. The amide nitrogen of the product is still nucleophilic enough to react, especially if a strong base is used or if there is an excess of the acyl chloride.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying and mitigating diacylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of N-phenylthiophene-2-carboxamide?

The most frequently encountered side products are summarized in the table below:

| Side Product | Common Synthetic Route | Reason for Formation | Mitigation Strategies |

| N,N-bis(thiophen-2-ylcarbonyl)aniline | Acyl Chloride | Over-acylation of aniline | Slow addition of acyl chloride, use of excess aniline |

| Thiophene-2-carboxylic acid | Acyl Chloride | Hydrolysis of thiophene-2-carbonyl chloride | Use of anhydrous conditions and reagents |

| N-acylurea | Coupling Agent (e.g., DCC) | Rearrangement of activated carboxylic acid | Use of HOBt as an additive |

| Unreacted Starting Materials | Both | Incomplete reaction | Optimization of reaction time, temperature, and stoichiometry |

Q2: How can I best purify my crude N-phenylthiophene-2-carboxamide?

The purification strategy depends on the nature of the impurities present.

-

For removal of unreacted aniline and thiophene-2-carboxylic acid:

-

Aqueous work-up: A standard aqueous work-up is highly effective. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove unreacted aniline by forming its water-soluble salt. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) will remove unreacted thiophene-2-carboxylic acid as its carboxylate salt.

-

-

For removal of diacylated product and other non-polar impurities:

-

Column chromatography: Silica gel column chromatography is the most reliable method. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, will typically provide good separation.

-

Recrystallization: If the crude product is a solid and the impurities are present in small amounts, recrystallization can be an effective final purification step. Suitable solvent systems include ethanol/water or ethyl acetate/hexane.

-

Experimental Protocol: Synthesis via Acyl Chloride

This protocol provides a general procedure for the synthesis of N-phenylthiophene-2-carboxamide from thiophene-2-carbonyl chloride and aniline.

Materials:

-

Aniline

-

Thiophene-2-carbonyl chloride

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thiophene-2-carbonyl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography or recrystallization.

Reaction Pathway and Side Reactions

Caption: Main reaction and common side reaction pathways.

References

- Gunda, G. et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(34), 4496-4499.

- Abdel-Wahab, B. F., et al. (2023).

- Google Patents. (2017). Method for preparation of thiophene-2-carbonyl chlorides with oxalyl chloride.

-

Chemistry Stack Exchange. (2015). What is the mechanism for the reaction of acetyl chloride and aniline?. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

-

Pearson. (n.d.). Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. [Link]

-

Farmacia Journal. (2015). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

- Li, H. et al. (2007). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 63(38), 9023-9062.

-

ResearchGate. (2020). Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity. [Link]

- Royal Society of Chemistry. (2018). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 8(64), 36657-36664.

Sources

- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Reaction Conditions for N-Phenylthiophene-2-carboxamide Synthesis

Welcome to the technical support center for the synthesis of N-phenylthiophene-2-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this important amide coupling reaction. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms and the rationale behind experimental choices, ensuring robust and reproducible results.

Introduction: The Chemistry of N-Phenylthiophene-2-carboxamide Synthesis

The formation of an amide bond between thiophene-2-carboxylic acid and aniline is a cornerstone reaction in the synthesis of various biologically active molecules. Thiophene carboxamides are prevalent scaffolds in medicinal chemistry, exhibiting a range of pharmacological properties.[1][2][3] The direct coupling of a carboxylic acid and an amine is often challenging due to the formation of a stable ammonium carboxylate salt.[4][5] Therefore, the carboxylic acid must first be "activated" to facilitate the nucleophilic attack by the amine.

This guide will explore the two primary pathways for this synthesis:

-

Activation via an Acyl Chloride Intermediate: A reliable and widely used method involving the conversion of thiophene-2-carboxylic acid to thiophene-2-carbonyl chloride.

-

Direct Coupling using Coupling Reagents: A one-pot approach that utilizes reagents to activate the carboxylic acid in situ.

We will delve into the common challenges associated with each method and provide evidence-based solutions to overcome them.

Part 1: Troubleshooting Guide - Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Scenario 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired N-phenylthiophene-2-carboxamide product. What are the likely causes and how can I troubleshoot this?

Answer: Low or no product yield is a common issue that can stem from several factors, primarily related to inefficient activation of the carboxylic acid or issues with the nucleophilicity of the amine.

Troubleshooting Steps:

-

Verify Starting Material Quality:

-

Thiophene-2-carboxylic acid: Ensure it is dry. Moisture can quench activating reagents.

-

Aniline: Aniline can oxidize and darken over time. Use freshly distilled or high-purity aniline for best results.

-

-

Method 1: Acyl Chloride Pathway - Inefficient Formation or Degradation

-

Choice of Chlorinating Agent: Thionyl chloride (SOCl₂) and oxalyl chloride are commonly used.[6][7] Oxalyl chloride often provides cleaner reactions and is effective at lower temperatures.

-

Reaction Conditions:

-

When using SOCl₂, refluxing is often necessary to drive the reaction to completion.[1][2] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction through the formation of the Vilsmeier reagent.[8]

-

Ensure complete removal of excess chlorinating agent under reduced pressure before adding aniline, as it can react with the amine.

-

-

-

Method 2: Coupling Reagent Pathway - Reagent Selection and Reaction Conditions

-

Coupling Reagent Choice: For anilines, which are weakly nucleophilic, stronger coupling reagents are often required. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally more effective than carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide) alone for coupling with anilines.[9][10]

-

Role of Additives: The addition of HOBt (Hydroxybenzotriazole) or DMAP (4-Dimethylaminopyridine) can enhance the reaction rate and suppress side reactions when using carbodiimide coupling reagents.[3][11]

-

Base Selection: A non-nucleophilic organic base is crucial. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices to neutralize the acid formed during the reaction and to deprotonate the aniline, increasing its nucleophilicity.[9][10]

-

Visualizing the Troubleshooting Workflow:

Caption: Troubleshooting decision tree for low product yield.

Scenario 2: Presence of Significant Side Products

Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate the pure N-phenylthiophene-2-carboxamide. What are these impurities and how can I minimize them?

Answer: The formation of side products is a frequent challenge in amide coupling reactions. Identifying the nature of these impurities is key to optimizing the reaction conditions.

Common Side Products and Their Prevention:

| Side Product | Formation Pathway | Prevention Strategy |

| N-acylurea | (With DCC/EDC) The highly reactive O-acylisourea intermediate rearranges to the stable N-acylurea.[11] | Add HOBt or DMAP to the reaction. These additives form an active ester that is more reactive towards the amine and less prone to rearrangement.[11] |

| Symmetric Anhydride | Two molecules of the carboxylic acid react with the coupling reagent in the absence of the amine. | Add the amine and carboxylic acid together before adding the coupling reagent. Alternatively, pre-activate the carboxylic acid for a short period before adding the amine.[11] |

| Unreacted Thiophene-2-carboxylic acid | Incomplete reaction due to insufficient activation or reaction time. | Increase the equivalents of the coupling reagent and base. Monitor the reaction by TLC until the starting carboxylic acid is consumed. |

| Epimerization (if chiral centers are present) | (Not directly applicable to N-phenylthiophene-2-carboxamide, but relevant for derivatives) The basic conditions can lead to racemization. | Use coupling reagents known to suppress racemization, such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). |

Scenario 3: Difficult Purification

Question: I have successfully formed the product, but the purification by column chromatography is difficult, or the product crystallizes poorly. What are some effective purification strategies?

Answer: Purification can be challenging due to the similar polarities of the product and certain byproducts.

Purification Protocols and Tips:

-

Column Chromatography:

-

Recrystallization:

-

Solvent Selection: A solvent screen is essential. The ideal solvent will dissolve the compound when hot but not at room temperature. Common solvents for recrystallization of amides include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.

-

Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to form well-defined crystals. Cooling too quickly can trap impurities.[12]

-

Part 2: Frequently Asked Questions (FAQs)

Q1: Which method is generally better: the acyl chloride route or the one-pot coupling reagent method?

A1: Both methods are effective, and the choice often depends on the scale of the reaction and the available reagents.

-

Acyl Chloride Method: This is a very robust and often cost-effective method for larger-scale syntheses. The intermediate acyl chloride is highly reactive, leading to high yields.[1][2] However, it is a two-step process and requires handling of corrosive reagents like SOCl₂ or oxalyl chloride.[6]

-

Coupling Reagent Method: This one-pot procedure is convenient for smaller-scale and parallel synthesis. Modern coupling reagents offer high efficiency and mild reaction conditions.[9] However, these reagents can be expensive, and the byproducts (e.g., ureas from carbodiimides) can sometimes complicate purification.

Q2: What is the optimal temperature for the reaction?

A2: The optimal temperature depends on the chosen method.

-

Acyl Chloride Formation: With SOCl₂, reflux is often required.[1][2] With oxalyl chloride, the reaction can often be performed at room temperature.

-

Amide Formation from Acyl Chloride: This step is typically exothermic and is often carried out at 0 °C to room temperature.[7]

-

Coupling Reagent Reactions: These are generally run at room temperature.[6][9] In some cases, gentle heating may be required for less reactive substrates.

Q3: How can I monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate) and visualize the spots under a UV lamp. The disappearance of the starting carboxylic acid spot is a good indicator of reaction completion.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions are crucial:

-

Thionyl chloride and oxalyl chloride are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE).

-

Coupling reagents can be moisture-sensitive and some are irritants.

-

Organic solvents like dichloromethane (DCM) and DMF are hazardous and should be handled in a well-ventilated area.

Part 3: Experimental Protocols

Protocol 1: Synthesis via Thiophene-2-carbonyl chloride

Caption: Workflow for the acyl chloride method.

Protocol 2: Synthesis using HATU as a Coupling Reagent

Caption: Workflow for the HATU coupling method.